molecular formula C14H12N4O3 B12744049 1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- CAS No. 92972-83-3

1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)-

Cat. No.: B12744049
CAS No.: 92972-83-3
M. Wt: 284.27 g/mol
InChI Key: GFDGYPBHUJIGIR-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tetrazole ring attached to an acetic acid moiety and a 5-(4-methylphenyl)-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions. For example, 4-methylbenzonitrile can react with sodium azide in the presence of a catalyst like zinc chloride to form 5-(4-methylphenyl)-1H-tetrazole.

    Attachment of the Furanyl Group: The 5-(4-methylphenyl)-1H-tetrazole can then be reacted with 2-furanylboronic acid in a Suzuki coupling reaction to attach the furanyl group.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group can be introduced through a reaction with bromoacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the tetrazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The tetrazole ring can mimic carboxylate groups, allowing it to inhibit enzymes that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole-1-acetic acid, 5-(4-methylphenyl)-: Lacks the furanyl group, which may affect its reactivity and applications.

    1H-Tetrazole-1-acetic acid, 5-(5-phenyl)-2-furanyl-: Similar structure but without the methyl group on the phenyl ring, potentially altering its chemical properties.

Uniqueness

1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- is unique due to the combination of the tetrazole ring, acetic acid moiety, and the 5-(4-methylphenyl)-2-furanyl group

Properties

CAS No.

92972-83-3

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[5-[5-(4-methylphenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C14H12N4O3/c1-9-2-4-10(5-3-9)11-6-7-12(21-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)

InChI Key

GFDGYPBHUJIGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O

Origin of Product

United States

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